molecular formula C21H31N3O12S B10837455 [(2R,3S,4R,5R,6S)-5-[[(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoyl]amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate

[(2R,3S,4R,5R,6S)-5-[[(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoyl]amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate

Cat. No. B10837455
M. Wt: 549.6 g/mol
InChI Key: VISYVRBZWPNIOD-GFJCLWMYSA-N
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Description

RIG-200 is a small molecule drug known for its nitric oxide donor properties. It has shown significant potential in inhibiting platelet aggregation, making it a promising candidate for anti-thrombotic therapy. The compound’s molecular formula is C21H31N3O12S, and it has been studied extensively for its effects on cardiovascular diseases and other medical conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RIG-200 involves several key steps:

Industrial Production Methods

Industrial production of RIG-200 follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large-scale reactors are used to carry out the nitrosation reaction.

    Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

RIG-200 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidative products.

    Reduction: Reduction reactions can convert RIG-200 into different reduced forms.

    Substitution: The nitrosothiol group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like thiols or amines.

Major Products

    Oxidation Products: Various nitroso and nitro derivatives.

    Reduction Products: Reduced forms of the original nitrosothiol compound.

    Substitution Products: Compounds with different functional groups replacing the nitrosothiol group.

Scientific Research Applications

RIG-200 has a wide range of applications in scientific research:

Mechanism of Action

RIG-200 exerts its effects primarily through the release of nitric oxide (NO). The NO generated from RIG-200 interacts with molecular targets such as guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This, in turn, results in the inhibition of platelet aggregation and vasodilation .

Comparison with Similar Compounds

Similar Compounds

    S-nitrosoglutathione (GSNO): Another nitric oxide donor with similar properties.

    S-nitroso-N-acetylpenicillamine (SNAP): Known for its NO-donating capabilities.

Uniqueness of RIG-200

RIG-200 is unique due to its higher potency in inhibiting platelet aggregation compared to other S-nitrosothiols. Studies have shown that RIG-200 is significantly more effective than S-nitrosoglutathione in platelet-rich plasma .

If you have any more questions or need further details, feel free to ask!

properties

Molecular Formula

C21H31N3O12S

Molecular Weight

549.6 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-[[(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoyl]amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C21H31N3O12S/c1-9(25)22-18(21(6,7)37-24-31)19(30)23-15-17(34-12(4)28)16(33-11(3)27)14(8-32-10(2)26)36-20(15)35-13(5)29/h14-18,20H,8H2,1-7H3,(H,22,25)(H,23,30)/t14-,15-,16-,17-,18+,20-/m1/s1

InChI Key

VISYVRBZWPNIOD-GFJCLWMYSA-N

Isomeric SMILES

CC(=O)N[C@@H](C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(C)(C)SN=O

Canonical SMILES

CC(=O)NC(C(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(C)(C)SN=O

Origin of Product

United States

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